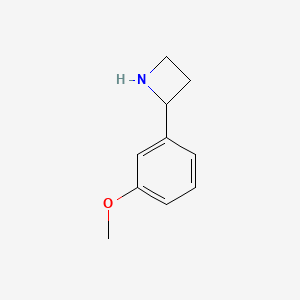

2-(3-Methoxyphenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWREHODVFMFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660758 | |

| Record name | 2-(3-Methoxyphenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777887-12-4 | |

| Record name | 2-(3-Methoxyphenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)azetidine: Synthesis, Properties, and Medicinal Chemistry Applications

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)azetidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. While not extensively cataloged, its structural motif, the 2-arylazetidine, is a privileged scaffold in medicinal chemistry. This document delineates its nomenclature, physicochemical properties, a robust synthetic pathway, and its potential applications, grounded in established scientific literature.

Compound Identification and Nomenclature

The compound in focus is systematically identified by the following nomenclature:

-

IUPAC Name: this compound

-

CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases as of early 2026. This suggests it may be a novel compound or one that has not been widely registered, highlighting its potential for new intellectual property.

The structure consists of a four-membered saturated nitrogen-containing heterocycle, azetidine, substituted at the 2-position with a 3-methoxyphenyl group.

Physicochemical and Structural Characteristics

The azetidine ring confers unique properties upon a molecule. Its inherent ring strain (approximately 25.4 kcal/mol) and conformational rigidity provide distinct three-dimensional exit vectors compared to larger, more flexible saturated heterocycles.[1] These features are highly desirable in drug design for optimizing ligand-target interactions and improving pharmacokinetic profiles.[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | Calculated |

| Molecular Weight | 163.22 g/mol | Calculated |

| XLogP3 | 1.5 | Predicted (PubChem) |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Topological Polar Surface Area | 21.3 Ų | Predicted (PubChem) |

Note: Predicted values are based on computational models for structurally similar compounds, such as those found in PubChem, and should be confirmed experimentally.

The presence of the methoxy group on the phenyl ring can influence metabolic stability and receptor binding interactions through hydrogen bonding or steric effects.

Synthesis of this compound

The synthesis of 2-arylazetidines can be challenging due to the strained nature of the four-membered ring.[2] However, several reliable methods have been established. A general and convenient route proceeds via an imino-aldol reaction to form a β-amino ester, followed by reduction and subsequent cyclization.[3]

Rationale for Synthetic Strategy

This multi-step pathway is chosen for its reliability and use of readily available starting materials. The key steps are:

-

Imino-Aldol Condensation: This step efficiently creates the crucial C-C bond and sets up the 1,3-amino alcohol precursor. The use of a tosyl protecting group on the imine activates it for nucleophilic attack and serves as a stable protecting group throughout the initial steps.

-

Reduction: Lithium aluminium hydride (LAH) is a powerful reducing agent capable of simultaneously reducing the ester to a primary alcohol and potentially the tosyl group, although the latter often requires harsher conditions. This reduction is critical for forming the 1,3-amino alcohol needed for cyclization.

-

Intramolecular Cyclization: The final ring-closing step is an intramolecular nucleophilic substitution. The hydroxyl group is typically converted into a better leaving group (e.g., a mesylate or tosylate) to facilitate the ring closure by the nitrogen atom.

Detailed Experimental Protocol

Scheme 1: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-(3-methoxybenzylidene)-4-methylbenzenesulfonamide (Imine)

-

To a solution of 3-methoxybenzaldehyde (1.0 eq) in toluene, add p-toluenesulfonamide (1.0 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure imine.

Step 2: Synthesis of tert-butyl 3-((4-methylphenyl)sulfonamido)-3-(3-methoxyphenyl)propanoate (β-Amino Ester)

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add tert-butyl acetate (1.0 eq) to the LDA solution and stir for 30 minutes to generate the lithium enolate.

-

Add a solution of the N-(3-methoxybenzylidene)-4-methylbenzenesulfonamide (1.0 eq) in dry THF dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.[3]

Step 3: Synthesis of 3-((4-methylphenyl)sulfonamido)-3-(3-methoxyphenyl)propane-1-ol (1,3-Amino Alcohol)

-

Dissolve the β-amino ester (1.0 eq) in dry THF and cool to 0 °C.

-

Slowly add a solution of lithium aluminium hydride (LAH) (2.0-3.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the 1,3-amino alcohol.

Step 4: Synthesis of this compound

-

Dissolve the 1,3-amino alcohol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

-

Stir at 0 °C for 1 hour. Wash the reaction mixture with water and brine, then dry over Na₂SO₄.

-

Remove the solvent and dissolve the crude mesylate in a suitable solvent like DMF. Add a base such as potassium carbonate (K₂CO₃) and heat the mixture to promote intramolecular cyclization to form the N-tosylated azetidine.

-

The tosyl protecting group can be removed under reducing conditions (e.g., sodium naphthalenide or Mg/MeOH) to yield the final product, this compound. Purify by column chromatography.

Applications in Medicinal Chemistry and Drug Development

The azetidine scaffold is a key component in several FDA-approved drugs and numerous clinical candidates. Its incorporation can lead to improved metabolic stability, enhanced solubility, and better binding affinity.[1][4]

Established Pharmacological Relevance of 2-Arylazetidines

Derivatives of the 2-arylazetidine core have demonstrated a wide array of biological activities, making this compound a valuable starting point for library synthesis.[5]

-

Antimicrobial Agents: The azetidine nucleus is famously a part of β-lactam antibiotics. Non-lactam azetidines have also been investigated for antibacterial and antifungal properties.[6][7]

-

Anticancer Activity: The rigid azetidine scaffold can orient substituents in a precise manner to interact with biological targets like kinases or other enzymes implicated in cancer.[8][9]

-

Central Nervous System (CNS) Activity: The ability of the azetidine ring to act as a bioisostere for other cyclic amines has led to its use in developing agents targeting CNS receptors.[1]

Caption: Potential therapeutic applications of the 2-arylazetidine scaffold.

Rationale for Further Investigation

This compound is an attractive candidate for further derivatization in drug discovery campaigns. The secondary amine of the azetidine ring provides a convenient handle for introducing a variety of substituents to explore structure-activity relationships (SAR). The 3-methoxyphenyl group itself is a common feature in many bioactive molecules, often involved in key interactions with protein targets.

Safety and Handling

As specific toxicological data for this compound is not available, standard laboratory precautions for handling novel chemical entities should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The inherent properties of the 2-arylazetidine scaffold suggest that this compound and its derivatives hold significant potential for the development of novel therapeutics across various disease areas. This guide provides the foundational knowledge for researchers to synthesize, handle, and explore the promising applications of this intriguing molecule.

References

-

Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

ACS Publications. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. [Link]

-

Indian Institute of Technology Kanpur. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions. [Link]

-

ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. [Link]

-

ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

-

PubMed. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes†. [Link]

-

Semantic Scholar. (2020). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

-

ResearchGate. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. [Link]

-

PubMed. (2010). 2-Azetidinone--a new profile of various pharmacological activities. [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2024). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. [Link]

-

Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

-

MDPI. (2017). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. [Link]

-

IIP Series. (2021). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. [Link]

-

ResearchGate. (2010). 2-Azetidinone – A new profile of various pharmacological activities. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. home.iitk.ac.in [home.iitk.ac.in]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of bioactive 2-azetidinones and their pharmacological activity. [wisdomlib.org]

- 7. mdpi.com [mdpi.com]

- 8. iipseries.org [iipseries.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-(3-Methoxyphenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is a privileged scaffold in modern drug discovery.[1] Its compact structure introduces significant angle strain (approximately 25.4 kcal/mol), which, while making it more reactive than its five-membered pyrrolidine counterpart, also renders it synthetically accessible and stable under many standard laboratory conditions.[1][2] This unique balance of stability and reactivity makes azetidines valuable synthetic intermediates.[2]

The incorporation of an azetidine moiety into a drug candidate can confer several advantageous properties:

-

Improved Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and its substitution pattern significantly influences basicity, solubility, and lipophilicity.[1]

-

Enhanced Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.

-

Structural Rigidity and Novel Exit Vectors: The constrained conformation of the azetidine ring provides novel three-dimensional exit vectors for substituents, allowing for fine-tuning of ligand-receptor interactions.[1]

The subject of this guide, 2-(3-Methoxyphenyl)azetidine, combines the azetidine core with a methoxyphenyl group, a common feature in many biologically active compounds. The methoxy group can influence electronic properties and provide an additional hydrogen bond acceptor site, potentially modulating the molecule's interaction with biological targets.

Physicochemical Characteristics

While specific, experimentally determined data for this compound are not extensively reported, we can predict its core properties based on data from analogous compounds such as 2-phenylazetidine and general principles of physical organic chemistry.

Predicted Physical Properties

The following table summarizes the estimated physical properties of this compound. These values are derived from data for structurally similar compounds and computational predictions.

| Property | Predicted Value | Comments |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low melting solid | Based on the appearance of similar 2-arylazetidines.[3] |

| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than 2-phenylazetidine due to the additional methoxy group. |

| Melting Point | Not available | Likely a low melting solid or an oil at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol, DMSO). Limited solubility in water. | The hydrophobic phenyl ring and the polar azetidine and methoxy groups suggest this solubility profile. |

| pKa (of the conjugate acid) | ~8.5 - 9.5 | The azetidine nitrogen is basic. The exact pKa will be influenced by the electron-withdrawing effect of the phenyl ring. |

Spectral Data (Predicted)

The following are predicted spectral characteristics for this compound, which are crucial for its identification and characterization.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.30 (m, 1H, Ar-H)

-

δ 6.80-6.95 (m, 3H, Ar-H)

-

δ 4.50-4.60 (m, 1H, CH-Ar)

-

δ 3.82 (s, 3H, OCH₃)

-

δ 3.40-3.60 (m, 2H, CH₂)

-

δ 2.40-2.60 (m, 2H, CH₂)

-

δ 2.00-2.20 (br s, 1H, NH)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 160.0 (Ar-C-O)

-

δ 145.0 (Ar-C)

-

δ 129.5 (Ar-CH)

-

δ 118.0 (Ar-CH)

-

δ 112.0 (Ar-CH)

-

δ 111.0 (Ar-CH)

-

δ 65.0 (CH-Ar)

-

δ 55.2 (OCH₃)

-

δ 50.0 (CH₂)

-

δ 30.0 (CH₂)

-

-

Mass Spectrometry (ESI+):

-

m/z: 164.1070 [M+H]⁺, calculated for C₁₀H₁₄NO⁺

-

Synthesis and Characterization: A Practical Approach

The synthesis of 2-arylazetidines can be achieved through various methods, with intramolecular cyclization of γ-amino alcohols or γ-haloamines being a common and effective strategy.[4][5] The following section outlines a plausible and detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[6][7]

Synthetic Pathway

A viable synthetic route to this compound involves the intramolecular cyclization of a suitable precursor, such as a γ-amino alcohol. This precursor can be synthesized from a commercially available starting material like 3-methoxyacetophenone.

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-(3-Methoxyphenyl)ethanone oxime

-

To a solution of 3-methoxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the oxime.

Step 2: Reduction of the Oxime to 1-(3-Methoxyphenyl)ethanamine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of the oxime (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation or column chromatography.

Step 3: Synthesis of 2-Amino-1-(3-methoxyphenyl)ethanol

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 2-3 hours.

-

Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and dissolve the crude chloroacetamide in methanol.

-

Cool to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

-

Stir at room temperature overnight.

-

Quench the reaction with water and extract with DCM. The combined organic layers are dried and concentrated to yield the amino alcohol.

Step 4: Intramolecular Cyclization to this compound

-

Dissolve the amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C and add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir at 0 °C for 1 hour.

-

Add a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the solids and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Workflow

A systematic workflow is essential for the unambiguous identification and purity assessment of the synthesized compound.

Caption: A typical workflow for the characterization of synthesized this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by two features: the nucleophilic nitrogen of the azetidine ring and the potential for ring-opening reactions due to ring strain.

N-Functionalization

The secondary amine of the azetidine ring is nucleophilic and can readily undergo a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

These reactions are fundamental for incorporating the this compound scaffold into larger, more complex molecules in the course of a drug discovery program.

Ring-Opening Reactions

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under acidic conditions. This reactivity can be exploited for the synthesis of 1,3-difunctionalized acyclic compounds.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its unique combination of a strained heterocyclic ring and a methoxy-substituted aromatic moiety provides a rich scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an outline of its chemical reactivity. While further experimental validation of the predicted data is warranted, this document serves as a foundational resource to stimulate and guide future research and development efforts involving this promising molecule.

References

-

Kovács, E., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11246–11259. Available from: [Link]

-

Kovács, E., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Semantic Scholar. Available from: [Link]

-

PubChem. (n.d.). 2-Phenylazetidine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Yang, H., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, 24(31), 5748–5753. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 7, 2026, from [Link]

-

Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 999691. Available from: [Link]

-

Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(33), 11300–11306. Available from: [Link]

-

Schindler, C. S., & Perfetto, A. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Israel Journal of Chemistry, 62(1-2), e202100082. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry, 66(10), 37-47. Available from: [Link]

-

Xu, J. X., & Li, S. Q. (2017). Synthesis of Azetidines. Progress in Chemistry, 29(1), 1-15. Available from: [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(5), 793-799. Available from: [Link]

-

Klepetářová, B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2596-2616. Available from: [Link]

-

Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-38. Available from: [Link]

-

Kumar, A., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(3), 214-222. Available from: [Link]

-

Pitre, S. P., & McNeill, K. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. The Journal of Organic Chemistry, 88(12), 8089–8094. Available from: [Link]

-

Sarpong, R., & Ghadialy, S. (2007). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Beilstein Journal of Organic Chemistry, 3, 31. Available from: [Link]

-

Li, Y., et al. (2017). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. Green Chemistry, 19(2), 433-437. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. CAS 22610-18-0: 2-phenylazetidine | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Spectroscopic and Structural Elucidation of 2-(3-Methoxyphenyl)azetidine

Abstract: This document provides an in-depth technical guide on the synthesis and comprehensive spectroscopic characterization of the novel heterocyclic compound, 2-(3-Methoxyphenyl)azetidine. The azetidine ring is a crucial pharmacophore in modern drug discovery, and understanding the precise structural features of its derivatives is paramount for developing structure-activity relationships (SAR).[1] This guide details a robust synthetic protocol and offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers in medicinal chemistry, organic synthesis, and analytical sciences.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Saturated four-membered azaheterocycles, particularly azetidines, are increasingly recognized as valuable building blocks in the design of therapeutic agents.[2] Their rigid, three-dimensional structure allows them to act as unique bioisosteres for other common chemical groups, often leading to improved metabolic stability, solubility, and target-binding affinity. The synthesis and characterization of novel azetidine derivatives are therefore of significant interest. This guide focuses on this compound, a compound featuring the key azetidine ring linked to a methoxy-substituted aromatic moiety, a common feature in biologically active molecules.

Synthetic Strategy and Experimental Protocol

The synthesis of substituted azetidines can be approached through various cyclization strategies.[2][3] For the title compound, a robust and efficient method involves the intramolecular cyclization of a suitable amino alcohol precursor. The causality behind this choice lies in the accessibility of starting materials and the stereochemical control that can often be exerted during the synthesis.

Proposed Synthetic Workflow

The proposed synthesis follows a multi-step sequence, beginning with commercially available starting materials. The workflow is designed to be logical and scalable.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Amino Alcohol Intermediate

-

To a solution of 3-methoxybenzaldehyde in methanol, add an equimolar amount of a suitable protected 3-amino-1-propanol derivative.

-

Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.

-

Cool the reaction to 0 °C and add sodium borohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product via flash column chromatography to yield the N-substituted-3-amino-1-propanol.

Step 2: Intramolecular Cyclization

-

Dissolve the purified amino alcohol from Step 1 in dichloromethane and cool to 0 °C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride to activate the terminal hydroxyl group.

-

Stir the reaction at 0 °C for 1 hour.

-

Warm the reaction to room temperature and add a strong base (e.g., sodium hydride) to induce intramolecular cyclization.

-

Monitor the reaction by TLC until completion.

-

Upon completion, carefully quench the reaction with saturated ammonium chloride solution.

-

Extract the final product, this compound, with dichloromethane, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the final compound by flash column chromatography.

Spectroscopic Characterization and Data Interpretation

Structural confirmation of the synthesized this compound is achieved through a combination of NMR, IR, and MS techniques. The following sections detail the expected data and provide an expert interpretation based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete assignment.

Caption: Standard workflow for structural elucidation using NMR spectroscopy.

The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons. For this compound, the spectrum can be divided into three distinct regions: the azetidine ring protons, the aromatic protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 | t | 1H | Ar-H5 | Triplet due to coupling with two adjacent aromatic protons. |

| ~ 6.80 - 6.90 | m | 3H | Ar-H2, Ar-H4, Ar-H6 | Complex multiplet for the remaining aromatic protons. |

| ~ 4.40 | t | 1H | Azetidine C2-H | Benzylic proton, shifted downfield by the adjacent nitrogen and aromatic ring. |

| ~ 3.85 | s | 3H | -OCH₃ | Singlet, characteristic chemical shift for a methoxy group on an aromatic ring.[1] |

| ~ 3.60 | m | 2H | Azetidine C4-H₂ | Methylene protons adjacent to the nitrogen atom. |

| ~ 2.40 | m | 2H | Azetidine C3-H₂ | Methylene protons at the C3 position, typically the most upfield of the ring protons. |

| ~ 2.10 | br s | 1H | N-H | Broad singlet for the amine proton; chemical shift can be variable and may exchange with D₂O. |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the methoxy group and the distinct carbons of the azetidine and aromatic rings are key diagnostic features.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160.0 | Ar C-O | Quaternary carbon attached to the electronegative oxygen, significantly deshielded. |

| ~ 142.0 | Ar C-Azetidine | Quaternary aromatic carbon attached to the azetidine ring. |

| ~ 129.5 | Ar CH | Aromatic methine carbon. |

| ~ 119.0 | Ar CH | Aromatic methine carbon. |

| ~ 113.0 | Ar CH | Aromatic methine carbon ortho/para to the methoxy group, shielded by its electron-donating effect. |

| ~ 112.0 | Ar CH | Aromatic methine carbon ortho/para to the methoxy group. |

| ~ 65.0 | Azetidine C2 | Carbon attached to both the nitrogen and the aromatic ring, downfield. |

| ~ 55.2 | -OCH₃ | Typical chemical shift for an aromatic methoxy carbon.[4] |

| ~ 50.0 | Azetidine C4 | Carbon adjacent to the nitrogen atom. |

| ~ 25.0 | Azetidine C3 | Aliphatic carbon at the C3 position of the azetidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3300 | N-H Stretch | Secondary Amine (NH) | Medium |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Medium |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | Strong |

| 1600, 1480 | C=C Stretch | Aromatic Ring | Medium |

| 1250 | C-O Stretch (Asymmetric) | Aryl Ether (-O-CH₃) | Strong |

| 1150 | C-N Stretch | Amine | Medium |

| 1040 | C-O Stretch (Symmetric) | Aryl Ether (-O-CH₃) | Strong |

The presence of a sharp band around 3330 cm⁻¹ is indicative of the N-H stretch of the azetidine ring. Strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are highly characteristic of the aryl ether linkage.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound (Molecular Formula: C₁₀H₁₃NO), the expected molecular weight is approximately 163.22 g/mol .

-

Expected Molecular Ion (M⁺): m/z = 163 (as [M]⁺) or 164 (as [M+H]⁺ in ESI+).

-

Key Fragmentation Pattern: A primary and highly diagnostic fragmentation pathway would be the benzylic cleavage, resulting in the loss of the azetidine ring to form a stable tropylium-like ion or a benzylic cation corresponding to the 3-methoxybenzyl fragment. Another likely fragmentation is the loss of a methyl group from the methoxy moiety.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and spectroscopic elucidation of this compound. The detailed protocols and predicted spectral data serve as a vital resource for scientists engaged in the synthesis of novel heterocyclic compounds. The convergence of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the unambiguous confirmation of the molecular structure, upholding the principles of scientific integrity and trustworthiness required in drug development and chemical research.

References

-

Al-Hourani, B., Al-Abras, K., Al-khawaldeh, M., Al-Qudah, M., & Al-Adarbeh, H. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

- Xu, J., Li, S., & Zhou, C. (2017). Synthesis of Azetidines. Chinese Journal of Chemistry.

-

National Center for Biotechnology Information. (n.d.). (2S)-2-(3,4-difluoro-2-methoxyphenyl)azetidine. PubChem. Available at: [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

MDPI. (2020). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Available at: [Link]

-

DiPoto, C., & Thomson, R. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]

-

Al-Masoudi, N., & Al-Sultani, A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Silva, A., Pinto, D., & Santos, C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Di Vaira, M., & Peruzzini, M. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Potential research areas for 2-(3-Methoxyphenyl)azetidine

An In-Depth Technical Guide to Unexplored Research Frontiers for 2-(3-Methoxyphenyl)azetidine

Authored by: Gemini, Senior Application Scientist

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is perpetual. The compound this compound, while not extensively characterized in public literature, represents a confluence of two powerful pharmacophoric elements: the azetidine ring and the methoxyphenyl moiety. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a "privileged" structure in drug discovery.[1] Its inherent ring strain and conformational rigidity can enhance metabolic stability, solubility, and receptor affinity.[1][2] This sp³-rich character provides unique three-dimensional exit vectors for substituents, allowing for fine-tuned interactions with biological targets that are often unattainable with more flexible or larger rings.[1]

Complementing this is the 3-methoxyphenyl group. The methoxy substituent is prevalent in numerous natural products and FDA-approved drugs, where it critically influences ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[3][4] Its position on the phenyl ring dictates its role; in the meta position, it can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, modulating interactions within a protein's binding pocket.

This guide eschews a conventional review format. Instead, it serves as a forward-looking strategic blueprint for researchers, scientists, and drug development professionals. We will dissect the therapeutic potential of this compound by proposing three distinct, high-probability research avenues, grounded in established structure-activity relationships and supported by detailed, actionable experimental workflows. Our objective is to provide a robust, scientifically-validated framework to unlock the latent therapeutic value of this promising molecule.

Section 1: Foundational Profile & Synthesis Strategy

Before embarking on biological evaluation, a comprehensive understanding of the molecule's physicochemical properties and a viable synthetic route are paramount.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, computational methods provide reliable estimations critical for initial assessment. These parameters are predictive of the compound's drug-likeness, influencing properties from solubility to cell permeability.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₃NO | Defines the elemental composition and molar mass. |

| Molar Mass | 163.22 g/mol | Falls well within the typical range for small molecule drugs. |

| XLogP3-AA | 1.4 - 1.8 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The azetidine nitrogen (N-H) can participate in crucial hydrogen bonding interactions with target proteins. |

| Hydrogen Bond Acceptors | 2 | The methoxy oxygen and the azetidine nitrogen can act as hydrogen bond acceptors. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Suggests excellent potential for blood-brain barrier penetration and oral bioavailability. |

Data is computationally predicted and requires experimental verification.

Proposed Synthetic Strategy

The synthesis of substituted azetidines is a well-documented field, though it can present challenges due to the ring strain of the four-membered system.[2][5][6] A plausible and efficient approach involves the cyclization of a suitably functionalized 1,3-aminopropanol derivative. The following workflow outlines a high-level strategy.

Caption: A potential synthetic pathway for this compound.

Section 2: Primary Research Avenue: CNS Modulation via Monoamine Transporter Inhibition

Hypothesis: Based on its structural features—a phenyl ring linked to a secondary amine scaffold—this compound is a prime candidate for an inhibitor of monoamine transporters, specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Scientific Rationale: Phenyl-substituted azetidines have been explicitly investigated for their effects on CNS targets, including monoamine transporters.[7] Dysfunction of these transporters is central to the pathophysiology of numerous psychiatric and neurological disorders, such as depression, anxiety, and ADHD, making them high-value therapeutic targets.[8] The rigid azetidine ring can position the 3-methoxyphenyl group optimally within the transporter's binding site, while the nitrogen atom can form key ionic or hydrogen bond interactions. Tricyclic antidepressant agents have been successfully modified with azetidine derivatives to produce CNS stimulants.[9]

Integrated Experimental Workflow

A tiered approach, from computational prediction to functional validation, provides a self-validating system for assessing this hypothesis.

Caption: Tiered workflow for evaluating monoamine transporter inhibition.

Detailed Experimental Protocols

Protocol 2.2.1: Molecular Docking of this compound

-

Objective: To predict the binding affinity and pose of the compound at the active sites of human SERT, DAT, and NET.

-

Rationale: This initial in silico step is cost-effective and prioritizes experimental resources by providing a strong theoretical basis for the compound's potential activity. AutoDock or similar software is a standard, validated tool for this purpose.[10][11]

-

Methodology:

-

Protein Preparation: Obtain crystal structures of the target transporters from the Protein Data Bank (PDB). Recommended structures: SERT (e.g., PDB ID: 5I6X), DAT (e.g., PDB ID: 4XP1), NET (e.g., PDB ID: 6H4B). Prepare the proteins by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Docking Execution: Define the binding site grid box based on the co-crystallized ligand in the PDB structure. Perform docking using a validated algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Analysis: Analyze the resulting poses based on the lowest binding energy and cluster size. Visualize the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues. Compare these interactions to those of known inhibitors.

-

Protocol 2.2.2: In Vitro Monoamine Reuptake Inhibition Assays

-

Objective: To experimentally determine the compound's binding affinity (Ki) and functional potency (IC₅₀) at each transporter.

-

Rationale: This protocol uses the gold-standard methods for pharmacological characterization of transporter inhibitors.[8] Radioligand binding directly measures interaction with the target, while the uptake assay measures the functional consequence of that binding.

-

Methodology (Radiolabeled Neurotransmitter Uptake Assay):

-

Cell Culture: Culture HEK293 cells (or a similar line) stably expressing the human transporter of interest (hSERT, hDAT, or hNET).[8]

-

Assay Preparation: Plate the cells in 96-well microplates. On the day of the experiment, wash the cells with an appropriate assay buffer (e.g., Krebs-HEPES buffer).

-

Compound Incubation: Add varying concentrations of this compound to the wells. Include wells for a known inhibitor (e.g., paroxetine for SERT) to define non-specific uptake and wells with vehicle only for total uptake.[8]

-

Substrate Addition: Add a radiolabeled monoamine substrate (e.g., [³H]serotonin for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET).

-

Incubation & Termination: Incubate for a defined period at 37°C. Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Section 3: Secondary Research Avenue: Monoamine Oxidase (MAO) Inhibition

Hypothesis: this compound may function as an inhibitor of monoamine oxidase A (MAO-A) or B (MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters.

Scientific Rationale: The inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[12][13] Structurally, the compound bears resemblance to pharmacophores known to interact with MAO. Molecular docking studies have previously been performed on azetidine derivatives against the MAO-A enzyme, suggesting potential interactions.[14] The methoxyphenyl ring can occupy the hydrophobic "aromatic cage" within the MAO active site, a key interaction for many known inhibitors.

Experimental Workflow

Caption: A streamlined workflow for characterizing MAO inhibition.

Detailed Experimental Protocol

Protocol 3.2.1: Fluorometric MAO-A and MAO-B Inhibition Assay

-

Objective: To rapidly screen for and quantify the inhibitory activity of the compound against both MAO isoforms.

-

Rationale: This is a high-throughput, sensitive, and widely used method for screening MAO inhibitors.[15] It relies on the enzymatic conversion of a non-fluorescent substrate to a highly fluorescent product, providing a robust signal.

-

Methodology:

-

Reagents: Use recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., Kynuramine or Amplex Red reagent), and known inhibitors for positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).[12][13]

-

Assay Setup: In a 96- or 384-well black microplate, add the assay buffer, the respective MAO enzyme, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the enzyme with the test compound for a set time (e.g., 15 minutes) at 37°C to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Signal Detection: Incubate at 37°C for 30-60 minutes. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to vehicle controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Section 4: Exploratory Research Avenue: Anticancer Activity

Hypothesis: The this compound scaffold may possess antiproliferative properties against cancer cells, potentially through mechanisms such as tubulin polymerization inhibition or receptor tyrosine kinase modulation.

Scientific Rationale: Azetidine derivatives, including azetidin-2-ones (β-lactams), have demonstrated a broad range of pharmacological activities, including potent anticancer effects.[2][11][16] Molecular docking studies have shown that azetidine-based compounds can bind to the colchicine site of tubulin, disrupting microtubule dynamics, a clinically validated anticancer strategy.[17] Furthermore, other studies have explored the docking of azetidines against the Epidermal Growth Factor Receptor (EGFR), another key target in oncology.[10] The 3-methoxyphenyl moiety is a key feature of combretastatin A-4, a potent natural tubulin inhibitor, suggesting this group could facilitate binding in the colchicine site.[17]

Experimental Workflow

Caption: A discovery workflow for investigating anticancer potential.

Detailed Experimental Protocols

Protocol 4.2.1: Molecular Docking Against Tubulin

-

Objective: To predict if the compound can bind to the colchicine site of tubulin.

-

Rationale: This provides a mechanistic hypothesis for any observed antiproliferative activity, guiding further experiments.

-

Methodology:

-

Preparation: Obtain the crystal structure of tubulin, preferably in complex with a colchicine-site ligand (e.g., PDB ID: 4O2B).[17] Prepare the protein and the this compound ligand as described in Protocol 2.2.1.

-

Docking: Define the grid box around the known colchicine binding site. Perform molecular docking.

-

Analysis: Analyze the top-scoring poses for favorable interactions with key residues in the colchicine site (e.g., Cys241, Leu248, Ala316). A strong predicted binding affinity would justify proceeding with functional assays.

-

Protocol 4.2.2: In Vitro Antiproliferative Assay (MTT Assay)

-

Objective: To assess the compound's ability to inhibit the growth of various human cancer cell lines.

-

Rationale: The MTT assay is a standard, colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation. Screening against a diverse panel of cell lines can reveal potential selectivity.

-

Methodology:

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

-

Conclusion

This compound stands at a promising intersection of privileged structural motifs. While its biological profile remains to be defined, a systematic investigation based on established medicinal chemistry principles can efficiently unveil its therapeutic potential. The primary research avenue targeting monoamine transporters is supported by strong structural analogy and represents the highest probability of yielding significant findings for CNS disorders. The secondary avenue into MAO inhibition offers a complementary and mechanistically distinct CNS application. Finally, the exploratory path into anticancer activity leverages the known potential of the azetidine scaffold against validated oncology targets. By employing the integrated, multi-tiered workflows detailed in this guide, research teams can logically and rigorously explore the full pharmacological landscape of this compelling molecule.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.

- BenchChem. (2025). Comparative Docking Analysis of Azetidine Analogs Against Key Protein Targets.

- Ramachandran, S., et al. (2021). Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology, 14(3), 1571-1575.

- Anonymous. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- Anonymous. (2025). Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. ResearchGate.

- Anonymous. (2021). Azetidines of pharmacological interest. PubMed.

- Anonymous. (n.d.). Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives. ProQuest.

- Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191.

- BenchChem. (2025). The Azetidine Scaffolding in CNS Drug Discovery: A Hypothetical Mechanistic Whitepaper on 3-(2- Ethylphenyl)a.

- Anonymous. (n.d.). The role of the methoxy group in approved drugs | Request PDF. ResearchGate.

- Ramachandran, S., et al. (2021). Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative. Vels University Institutional Repository.

- BenchChem. (n.d.). Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Organic Chemistry Portal. (n.d.). Azetidine synthesis.

- Anonymous. (2011). Synthesis of Azetidines. Progress in Chemistry, 23, 165.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition.

- Al-Sbaiee, A. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Anonymous. (1990). Process for synthesis of azetidine and novel intermediates therefor. Google Patents.

- Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(7), 882-888.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Azetidines [manu56.magtech.com.cn]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rjptonline.org [rjptonline.org]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. evotec.com [evotec.com]

- 14. Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review - ProQuest [proquest.com]

- 15. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 16. Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative - vels [ir.vistas.ac.in]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Reactivity Profile of 2-(3-Methoxyphenyl)azetidine

Abstract

Azetidines are a critical class of four-membered nitrogen-containing heterocycles, prized in medicinal chemistry for their role as rigid scaffolds that can enhance ligand efficiency and introduce valuable physicochemical properties.[1][2] This guide provides a comprehensive technical overview of the stability and reactivity of a specific, yet representative, member of this class: 2-(3-Methoxyphenyl)azetidine. We will dissect the core chemical principles governing its behavior, from the inherent ring strain of the azetidine core to the nuanced electronic influence of the 3-methoxyphenyl substituent. This document offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals, aiming to facilitate the informed use of this versatile building block in complex molecular design and synthesis.

Introduction: The Strategic Value of 2-Aryl Azetidines

The azetidine ring, a saturated four-membered azaheterocycle, occupies a unique chemical space. Its significant ring strain (approximately 25.4 kcal/mol) renders it more reactive than its five-membered pyrrolidine counterpart, yet it is considerably more stable and easier to handle than the highly strained three-membered aziridine ring.[3][4] This balance of stability and latent reactivity makes azetidines powerful tools in drug discovery, enabling the creation of novel three-dimensional structures.

The 2-aryl azetidine motif, in particular, is a privileged scaffold. It introduces a defined stereochemical vector and allows for interaction with aromatic-binding pockets in biological targets. The specific nature of the aryl substituent is a key determinant of the molecule's overall electronic properties and, consequently, its stability and reactivity. This guide focuses on the 3-methoxyphenyl variant to provide a detailed, mechanistically grounded understanding of its chemical profile.

Molecular Structure and Physicochemical Characteristics

The structure of this compound is defined by two key components: the strained azetidine ring and the electronically influential 3-methoxyphenyl group.

-

The Azetidine Core: A four-membered ring containing one nitrogen atom. Its non-planar, puckered conformation is a direct consequence of angle strain. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.

-

The 3-Methoxyphenyl Substituent: The methoxy group at the meta position of the phenyl ring exerts a significant influence on the molecule's electronic properties. Unlike an ortho- or para-methoxy group, which is strongly electron-donating through resonance, a meta-methoxy group is primarily classified as electron-withdrawing due to its inductive effect.[5] This electronic pull can subtly modulate the basicity of the azetidine nitrogen.

A summary of the predicted physicochemical properties for this compound is presented below.

| Property | Predicted Value | Significance |

| Molecular Weight | 163.21 g/mol | Low molecular weight contributes favorably to ligand efficiency. |

| XLogP3 | 1.4 | Indicates moderate lipophilicity, often desirable for drug candidates. |

| pKa (Conjugate Acid) | ~4.0 - 5.0 | The basicity of the azetidine nitrogen is a critical determinant of stability, particularly in acidic media.[1] This value is lower than an unsubstituted azetidine due to the electron-withdrawing nature of the aryl group. |

| Hydrogen Bond Donor | 1 | The N-H group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor | 2 | The nitrogen atom and the methoxy oxygen can act as hydrogen bond acceptors. |

The Nexus of Reactivity: Ring Strain and the Azetidinium Ion

The chemical behavior of this compound is dominated by the interplay between its inherent ring strain and the reactivity of its nitrogen atom.

The Driving Force: Inherent Ring Strain

The azetidine ring's strain energy of ~25.4 kcal/mol is the primary thermodynamic driving force for its characteristic ring-opening reactions.[3][6] Any reaction that cleaves a C-N or C-C bond of the ring is energetically favorable as it relieves this strain. This makes the azetidine ring a "molecular spring," ready to release energy under appropriate chemical triggers.

The Gateway to Reactivity: The Azetidinium Ion

Under acidic conditions, the lone pair of the azetidine nitrogen is readily protonated, forming a positively charged azetidinium ion . This transformation is the single most important activation step in the degradation and reactivity of azetidines.[7][8] The protonation dramatically increases the ring's electrophilicity, making the ring carbons highly susceptible to nucleophilic attack. The pKa of the azetidine nitrogen is therefore a crucial parameter; a lower pKa means that a greater proportion of the molecule will exist in the highly reactive azetidinium form at a given acidic pH.[1]

The general pathway for acid-catalyzed activation and subsequent ring-opening is depicted below.

Caption: Predicted primary degradation pathway in acid.

Experimental Protocols: A Practical Guide

The following protocols are designed as self-validating systems, providing a robust framework for assessing the stability and reactivity of this compound.

Protocol: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines the procedure for evaluating the stability of the title compound in an acidic aqueous solution.

Caption: Workflow for an acid-forced degradation study.

Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to a final concentration of 10 mg/mL.

-

Stress Sample Preparation: In a sealed vial, add 0.1 mL of the stock solution to 0.9 mL of 0.1 M HCl. This creates a final concentration of 1 mg/mL. [9]3. Incubation: Place the vial in a thermostatically controlled environment at 60 °C.

-

Time Points: At specified intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture. The T=0 sample should be taken immediately after preparation and before heating.

-

Quenching: Immediately neutralize the aliquot with an equimolar amount of 0.1 M NaOH to halt the degradation process.

-

Analysis: Dilute the quenched sample to a suitable concentration for analysis by a validated stability-indicating HPLC method. Monitor the disappearance of the parent peak and the appearance of any degradation products. [10]

Protocol: N-Acetylation

This protocol describes a standard procedure for the acylation of the azetidine nitrogen.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the N-acetylated product. Note: To prevent on-column degradation, it is advisable to use silica gel that has been pre-treated with triethylamine (e.g., by eluting the column with a solvent mixture containing 1% triethylamine). [11]

Analytical Considerations

Robust analytical methods are essential for accurately assessing the stability and purity of this compound.

-

Stability-Indicating HPLC: A reversed-phase HPLC method with UV detection is the primary tool for quantitative analysis. The method must be capable of separating the parent compound from all potential degradation products and process impurities. Gradient elution is often required to resolve compounds with different polarities. [12]* LC-MS: Liquid chromatography coupled with mass spectrometry is indispensable for identifying degradation products. By comparing the mass-to-charge ratio of the degradant peaks with predicted structures (e.g., the ring-opened product), one can rapidly postulate degradation pathways. [7][8]* NMR Spectroscopy: For unambiguous structure elucidation of unknown degradation products, isolation (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. [7][8]

Handling, Storage, and Formulation Insights

Based on its chemical profile, the following recommendations are provided for handling and storage:

-

Storage: Store this compound in a cool, dry place in a well-sealed container, away from acidic materials.

-

Purification: During chromatographic purification, the use of neutralized silica gel is strongly recommended to prevent acid-catalyzed ring-opening on the column. [11]* Formulation: Avoid the use of acidic excipients in formulations containing this scaffold. The local pH environment can significantly impact the long-term stability of the active pharmaceutical ingredient. Compatibility studies with all formulation components are critical.

Conclusion

This compound is a valuable chemical building block with a well-defined stability and reactivity profile. Its reactivity is primarily governed by the strain of the four-membered ring, which is readily activated for ring-opening under acidic conditions via an azetidinium ion intermediate. The primary chemical liability is acid-catalyzed hydrolysis, a factor that must be carefully controlled during synthesis, purification, and formulation. By understanding these core principles and employing the robust experimental and analytical protocols outlined in this guide, researchers can effectively harness the synthetic potential of this and related 2-aryl azetidines to advance the frontiers of drug discovery and development.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

- Regioselective ring opening reactions of azetidines.

- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.

- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.

- Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.

- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.

- Degradation products of azetidine core G334089 - Isolation, structure elucidation and p

- An Explanation of Substituent Effects. Chemistry LibreTexts.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

- A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives.

- Technical Support Center: Azetidine Compound Stability. Benchchem.

- Technical Support Center: Stability Testing of 3-(2-Phenoxyethyl)azetidine. Benchchem.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society.

- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.

-

Methoxy group. Wikipedia. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Methoxy group - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)azetidine: Synthesis, Characterization, and Medicinal Chemistry Perspective

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the fundamental molecular and physicochemical properties of the compound, including its molecular formula and weight. A significant focus is placed on a robust, adaptable synthetic protocol for its preparation, grounded in established methodologies for 2-aryl-azetidine synthesis. Furthermore, this document outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) based on analogous structures, providing a valuable reference for researchers. The guide culminates in a discussion of the potential applications of this compound within drug development, contextualized by the known pharmacological relevance of the azetidine scaffold and methoxyphenyl moieties.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in contemporary medicinal chemistry.[1][2] Their inherent ring strain and conformational rigidity offer distinct advantages in the design of novel therapeutics. The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The incorporation of an aryl group at the 2-position of the azetidine ring introduces a key pharmacophoric element, with 2-arylazetidines demonstrating a wide range of biological activities.[3] This guide focuses on a specific, yet representative, member of this class: this compound.

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are calculated based on the chemical structure.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol [4][5] |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CC=CC(=C1)C2CCNC2 |

| LogP (Predicted) | 1.5 - 2.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Synthesis of this compound: A Detailed Protocol

Synthetic Pathway Overview

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of N-(3-methoxybenzylidene)aniline (Imine Formation)

-

To a solution of 3-methoxybenzaldehyde (1.0 eq) in an appropriate solvent such as toluene or ethanol, add aniline (1.0 eq).

-

A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Synthesis of 1-phenyl-4-(3-methoxyphenyl)azetidin-2-one (β-Lactam Formation)

-

Dissolve the crude N-(3-methoxybenzylidene)aniline (1.0 eq) and triethylamine (1.5 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.2 eq) in the same dry solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam.

Step 3: Synthesis of 1-phenyl-2-(3-methoxyphenyl)azetidine

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 1-phenyl-4-(3-methoxyphenyl)azetidin-2-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-phenyl-2-(3-methoxyphenyl)azetidine.

Step 4: Deprotection to Yield this compound (Optional)

-

The N-phenyl group can be removed via hydrogenolysis. Dissolve the N-phenylazetidine derivative in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for this compound based on the analysis of structurally related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Multiplets in the range of δ 6.8-7.3 ppm.

-

Azetidine CH (at C2): A triplet or doublet of doublets around δ 4.0-4.5 ppm.

-